molecular formula C22H18ClN5O3S B2861869 methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 886930-05-8

methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2861869
CAS No.: 886930-05-8
M. Wt: 467.93
InChI Key: MVGRZOQWSVYQST-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the triazole and pyrrole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

The final step involves the coupling of the triazole and pyrrole intermediates with the chlorophenyl group and the benzoate ester. This is typically achieved through a series of nucleophilic substitution and condensation reactions under controlled conditions, such as the use of a base like sodium hydride and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the triazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for studying biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings may play a role in binding to these targets, while the chlorophenyl group can enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[5-(2-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[5-(2-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[5-(2-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole and pyrrole rings also contributes to its distinct properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H15ClFN5O2S\text{C}_{20}\text{H}_{15}\text{Cl}\text{F}\text{N}_5\text{O}_2\text{S} and a molecular weight of approximately 427.9 g/mol. The structure includes a triazole ring, which is known for its significant biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of cytochrome P450 enzymes, leading to disruption in ergosterol biosynthesis in fungi .

Compound Target Organisms Activity
Methyl 4-(2-{...})E. coli, S. aureusModerate to high
Triazole derivativesCandida albicans, Candida tropicalisSignificant

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrrole moiety is believed to enhance these effects by inducing apoptosis in cancer cells .

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzymatic Pathways : The triazole ring inhibits enzymes involved in sterol biosynthesis, crucial for fungal cell membrane integrity.
  • Apoptosis Induction : Compounds with pyrrole and triazole structures can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress in target cells.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Study 1 : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against Klebsiella pneumoniae. Results indicated that modifications on the triazole ring significantly influenced potency .
  • Study 2 : A derivative with a similar structure was tested against various cancer cell lines and exhibited IC50 values in the low micromolar range, suggesting strong potential as a chemotherapeutic agent .

Properties

IUPAC Name

methyl 4-[[2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-31-21(30)15-8-10-16(11-9-15)24-19(29)14-32-22-26-25-20(17-6-2-3-7-18(17)23)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGRZOQWSVYQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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